![molecular formula C22H21BrO7 B1244763 5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

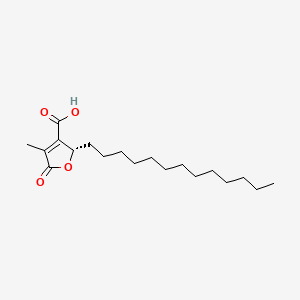

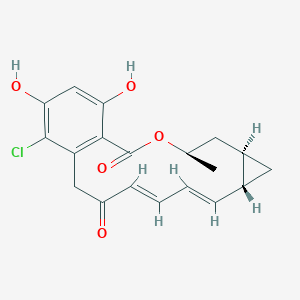

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione is a natural product found in Actinoplanes and Bacteria with data available.

Aplicaciones Científicas De Investigación

Conversion of Biomass to Chemicals and Fuels

5-Bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione and its derivatives, like hydroxymethylfurfural (HMF), are pivotal in the transformation of plant biomass into valuable chemicals. These compounds serve as platform chemicals, potentially replacing non-renewable hydrocarbon sources for the chemical industry. They have extensive applications in producing monomers, polymers, fuels, solvents, and various other chemicals. The synthesis of HMF from plant feedstocks and its derivatives, like 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan, is significant for advancing carbon and hydrogen chemistry in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Self-healing Polymers

The furan group, as part of such complex molecules, is extensively studied in self-healing polymers employing thermally reversible Diels–Alder chemistry. The furan group, serving as a diene, reacts with maleimide, acting as a dienophile, to construct multifunctional compounds. These compounds form thermally reversible crosslinked networks, exhibiting properties like removability and remendability, crucial for developing high-performance self-healing polymers (Liu & Chuo, 2013).

Diels-Alder Cycloadditions in Renewable Chemistry

The Diels-Alder cycloaddition, involving furanic dienes like those present in the molecule, is central to green chemistry, promoting the use of renewable resources for producing chemicals and materials. The reaction exhibits 100% atom economy and is instrumental in creating low-molecular-weight products necessary for medical, polymer, and material science advancements (Galkin & Ananikov, 2021).

Propiedades

Nombre del producto |

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione |

|---|---|

Fórmula molecular |

C22H21BrO7 |

Peso molecular |

477.3 g/mol |

Nombre IUPAC |

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione |

InChI |

InChI=1S/C22H21BrO7/c1-9(2)21(28)10(3)19(26)18-12(22(21)15(29-4)8-16(25)30-22)7-11-13(23)5-6-14(24)17(11)20(18)27/h5-10,24,27-28H,1-4H3 |

Clave InChI |

KMNFBLFTNIIZBF-UHFFFAOYSA-N |

SMILES canónico |

CC1C(=O)C2=C(C3=C(C=CC(=C3C=C2C4(C1(C(C)C)O)C(=CC(=O)O4)OC)Br)O)O |

Sinónimos |

BE 40665D BE-40665D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)

![(1R,2R,5R,6S,7S,8R,9R,11R)-6-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1244682.png)

![(1R,9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1244684.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)

![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)